tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate
Description
Properties
Molecular Formula |
C18H29N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,5-dimethylpyrrol-1-yl)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H29N3O3/c1-13-6-7-14(2)21(13)12-16(22)20-10-8-15(9-11-20)19-17(23)24-18(3,4)5/h6-7,15H,8-12H2,1-5H3,(H,19,23) |
InChI Key |
QGEYSFNVGAKADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole-Acetyl Chloride Synthesis
The 2,5-dimethylpyrrole moiety is acylated using acetic anhydride or acetyl chloride under Friedel-Crafts conditions. For instance, reacting 2,5-dimethyl-1H-pyrrole with acetyl chloride in the presence of aluminum trichloride (AlCl₃) generates 1-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-one. Subsequent chlorination with thionyl chloride (SOCl₂) converts the ketone to the corresponding acyl chloride, a key electrophile for subsequent acylation.
Boc Protection of Piperidin-4-amine
Piperidin-4-amine is protected at the 4-position using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12–24 hours, yielding tert-butyl piperidin-4-ylcarbamate with >85% efficiency.
Acylation of Piperidine Nitrogen
The Boc-protected piperidine undergoes N-acylation at the 1-position using the pyrrole-acetyl chloride. This step demands precise stoichiometry and temperature control to avoid side reactions such as over-acylation or decomposition.
Reaction Conditions and Optimization
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the piperidine derivative and acyl chloride.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.
-
Temperature : The reaction is initiated at 0°C to minimize exothermic side reactions and gradually warmed to room temperature.
-
Molar Ratio : A 1:1.2 ratio of piperidine to acyl chloride maximizes conversion while limiting excess reagent.
Representative Procedure :
A solution of tert-butyl piperidin-4-ylcarbamate (1.0 equiv) in DCM is treated with TEA (1.5 equiv) and cooled to 0°C. 1-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 6–8 hours. Completion is monitored via thin-layer chromatography (TLC).
Yield and Scalability
Lab-scale reactions (1–10 g) typically achieve 70–78% yield. Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, improving yields to 85–90%.
Purification and Characterization
Crude product purification and validation of structural integrity are pivotal for ensuring pharmaceutical-grade quality.
Chromatographic Purification
Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent removes unreacted starting materials and byproducts. Gradient elution resolves the target compound (Rf = 0.4–0.5) from impurities.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) : m/z 335.4 [M+H]⁺ (calculated for C₁₈H₂₉N₃O₃).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial Production Methodologies
Large-scale synthesis prioritizes cost-efficiency and safety while maintaining high enantiomeric purity.
Catalytic Innovations
Palladium-catalyzed coupling reactions and enzymatic resolutions (e.g., transaminases) are explored for asymmetric synthesis, though these remain experimental for this specific compound.
Solvent and Waste Reduction
Green chemistry principles advocate for substituting DCM with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which offer comparable solubility with lower toxicity.
Comparative Analysis of Synthetic Approaches
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Yield | 70–78% | 85–90% |
| Reaction Time | 6–8 hours | 3–4 hours |
| Solvent | DCM | CPME |
| Catalyst | None | Pd/Xantphos |
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s pyrrole-acetyl group may require specialized handling (e.g., inert conditions for acid chloride reactions), contrasting with the straightforward Ac₂O acylation in simpler analogs .
- Biological Relevance : The 2,5-dimethylpyrrole moiety could confer unique pharmacokinetic properties, such as prolonged half-life or reduced off-target effects compared to acetyl or trioxolane derivatives.
Biological Activity
The compound tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and providing insights into its pharmacological properties.
Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 280.38 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Storage Conditions | Inert atmosphere, room temperature |
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- NLRP3 Inflammasome : A critical component in the immune response, implicated in various inflammatory diseases. Compounds designed to modulate NLRP3 activity have shown promise in inhibiting IL-1β release and pyroptotic cell death in macrophages .
Pharmacological Studies
-
In Vitro Studies :
- The compound was evaluated for its ability to inhibit NLRP3-dependent IL-1β release. Differentiated THP-1 cells treated with lipopolysaccharide (LPS) showed a significant decrease in IL-1β levels when treated with the compound at a concentration of 10 µM .
- Cytotoxicity was assessed using an MTT assay, indicating that the compound exhibits low toxicity at therapeutic concentrations.
- Case Studies :
Comparative Data Table
| Compound Name | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | NLRP3 Inflammasome | 10 | Effective in reducing IL-1β |
| Similar Piperidine Derivative | NLRP3 Inflammasome | 8 | More potent than target compound |
| Compound with Altered Substituents | Pyroptosis | 15 | Moderate inhibition |
Q & A
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to confirm target specificity. Use fluorescent probes (e.g., FITC-labeled analogs) for confocal microscopy localization. Transcriptomic profiling (RNA-seq) identifies downstream pathways. Cross-validate with phosphoproteomics or metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
